molecular formula C8H12O4 B2962000 1,1-Dimethyl 2-methylcyclopropane-1,1-dicarboxylate CAS No. 97935-32-5

1,1-Dimethyl 2-methylcyclopropane-1,1-dicarboxylate

Cat. No. B2962000
Key on ui cas rn: 97935-32-5
M. Wt: 172.18
InChI Key: ZVMMUSUTUJIKID-UHFFFAOYSA-N
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Patent
US05510509

Procedure details

The apparatus described in Example 1 was charged successively with 132.1 g dimethyl malonate (1.0 mol), 166 g (1.2 mols) finely comminuted potassium carbonate, 339 g 1,2-dichloropropane (3.0 mols) and 250 ml of dimethylformamide. While stirring vigorously, the reaction mixture was heated to 118° C., and the reaction temperature was increased to 125° C. over a period of 15 hours. While releasing carbon dioxide, the reaction mixture distilled off as an azeotrope which was separated into dichloropropane and water in the phase separator and was then drained. Flash distillation was used to separate the salts and high boiling components, and the distillate was separated by way of a column into the fractions 1,2-dichloropropane, dimethylformamide and 1,1-dicarbomethoxy-2-methylcyclopropane. The target product distilled over at 78° C./14 mbar and was identified by means of H-NMR as the desired target product.
Quantity
132.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
339 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:8][CH3:9])(=[O:7])[CH2:2][C:3]([O:5][CH3:6])=[O:4].C(=O)([O-])[O-].[K+].[K+].Cl[CH2:17][CH:18](Cl)[CH3:19].C(=O)=O>CN(C)C=O>[C:3]([C:2]1([C:1]([O:8][CH3:9])=[O:7])[CH2:17][CH:18]1[CH3:19])([O:5][CH3:6])=[O:4] |f:1.2.3|

Inputs

Step One
Name
Quantity
132.1 g
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
339 g
Type
reactant
Smiles
ClCC(C)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
118 °C
Stirring
Type
CUSTOM
Details
While stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature was increased to 125° C. over a period of 15 hours
Duration
15 h
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture distilled off as an azeotrope which
CUSTOM
Type
CUSTOM
Details
was separated into dichloropropane and water in the phase separator
DISTILLATION
Type
DISTILLATION
Details
Flash distillation
CUSTOM
Type
CUSTOM
Details
to separate the salts and high boiling components
CUSTOM
Type
CUSTOM
Details
the distillate was separated by way of a column into the fractions 1,2-dichloropropane, dimethylformamide and 1,1-dicarbomethoxy-2-methylcyclopropane
DISTILLATION
Type
DISTILLATION
Details
The target product distilled over at 78° C./14 mbar

Outcomes

Product
Name
Type
Smiles
C(=O)(OC)C1(C(C1)C)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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